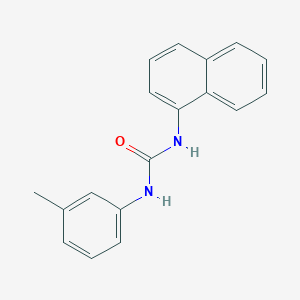

1-(Naphthalen-1-yl)-3-(m-tolyl)urea

CAS No.: 13256-81-0

Cat. No.: VC15907736

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13256-81-0 |

|---|---|

| Molecular Formula | C18H16N2O |

| Molecular Weight | 276.3 g/mol |

| IUPAC Name | 1-(3-methylphenyl)-3-naphthalen-1-ylurea |

| Standard InChI | InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21) |

| Standard InChI Key | GBNNRDPSNNKGFH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Identifiers

The compound’s structure features:

-

Naphthalen-1-yl group: A bicyclic aromatic system with conjugated π-electrons, enhancing lipophilicity and potential bioavailability.

-

m-Tolyl group: A methyl-substituted phenyl ring, introducing steric and electronic effects.

-

Urea linkage: A carbonyl group flanked by two amine groups, enabling hydrogen bonding and interactions with biological targets .

Key identifiers include:

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 1-(Naphthalen-1-yl)-3-(m-tolyl)urea likely follows protocols for diarylureas, involving:

-

Amine activation: Conversion of aromatic amines (e.g., naphthylamine) to isocyanates using reagents like triphosgene or phosgene.

-

Urea formation: Reaction of the isocyanate with m-toluidine or its derivative under controlled conditions .

A representative procedure from literature for similar compounds involves:

-

Diazotization: Treatment of aniline derivatives with NaNO₂/HCl to form diazonium salts.

-

Copper-catalyzed coupling: Reaction with azides or amines to form the urea backbone .

Key Reagents and Conditions

Biological and Pharmacological Profile

Comparative Analysis with Analogues

Challenges and Gaps in Research

-

Bioactivity data: No peer-reviewed studies directly assess this compound’s efficacy or toxicity.

-

Selectivity: Structural modifications (e.g., substituents on naphthalene) are critical but unexplored.

Research Applications and Future Directions

Isotope Labeling and Metabolic Studies

The compound’s naphthalene ring can be labeled with ¹³C for tracing metabolic pathways. A method from RSC publications involves:

-

CO₂ trapping: Use of Tritec® manifold to deliver ¹³CO₂ into reaction vessels.

-

Cyclization: Incorporation of labeled CO₂ into urea derivatives via carbonylative coupling .

| Hazard | Description | Source |

|---|---|---|

| Acute toxicity | Not reported; assume irritant | |

| Environmental impact | Low solubility in water |

Recommended Protocols

-

Storage: Protect from light and moisture; store at 2–8°C.

-

Disposal: Follow guidelines for organic amines (e.g., neutralization with HCl).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume